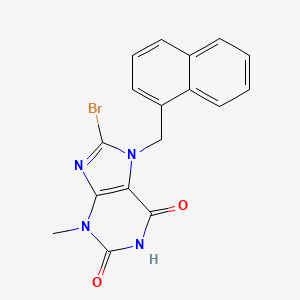

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

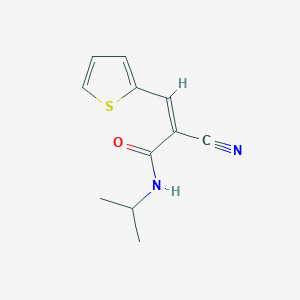

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. The purine ring system is present in many natural products, including nucleotides and alkaloids.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, followed by various substitution reactions to introduce the bromo, methyl, and naphthalen-1-ylmethyl groups.Molecular Structure Analysis

The molecular structure would be based on the purine ring system, with the various substituents attached at the appropriate positions. The presence of these groups would likely have a significant effect on the physical and chemical properties of the compound.Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced via nucleophilic substitution reactions, and the methyl group could potentially be oxidized.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the purine ring system and the various substituents. For example, the bromo group is likely to make the compound more dense and higher-boiling than the parent purine.Scientific Research Applications

Organic Synthesis and Material Science

Researchers have developed efficient methodologies for synthesizing compounds with naphthalene structures, exploring their applications in creating advanced materials. For instance, Mallakpour and Rafiee (2007) demonstrated the combination of ionic liquids and microwave irradiation as a green protocol for polycondensation involving naphthalene derivatives, resulting in soluble poly(urea-urethane)s with good yields and inherent viscosities. This method highlights the potential of naphthalene structures in the development of polymers with specific properties (Mallakpour & Rafiee, 2007).

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors capable of detecting transition metal ions with high selectivity towards Cu2+ ions. This application is significant in environmental monitoring and industrial process control, showcasing the versatility of naphthalene derivatives in chemical sensing technologies (Gosavi-Mirkute et al., 2017).

Antiproliferative Activity

In the search for new anticancer agents, Zagórska et al. (2021) reported on the design, synthesis, and biological evaluation of hydantoin and purine derivatives, incorporating naphthalene moieties for anticancer activity. Their findings suggest the potential therapeutic applications of these compounds in cancer treatment, highlighting the significant role of naphthalene structures in medicinal chemistry (Zagórska et al., 2021).

Antifungal Activity and Molecular Modeling

Filho et al. (2016) explored the synthesis, antifungal activity, and molecular modeling studies of new Mannich bases derived from lawsone, incorporating naphthalene-1,4-dione derivatives. Their work demonstrates the antifungal potential of these compounds, offering insights into their mechanism of action and establishing a foundation for future drug development efforts against fungal infections (Filho et al., 2016).

Safety And Hazards

Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for biological activity.

properties

IUPAC Name |

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O2/c1-21-14-13(15(23)20-17(21)24)22(16(18)19-14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXIWOKRFRLOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)

![2-(4-chlorophenoxy)-N-[(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2650849.png)